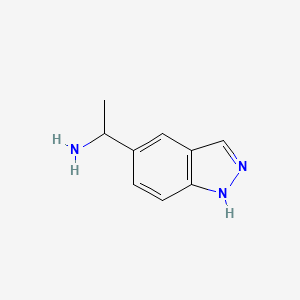
1-(1H-indazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indazol-5-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Mecanismo De Acción
Target of Action
1-(1H-indazol-5-yl)ethanamine, a derivative of indazole, has been found to interact with several targets. The primary targets include protein kinase B/Akt , CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activities. For instance, it has been reported to exhibit potent Akt1 inhibitory activity . By inhibiting these kinases, the compound can disrupt the normal functioning of the cells, leading to various downstream effects.
Biochemical Pathways
The inhibition of these kinases affects several biochemical pathways. For example, the inhibition of Akt can disrupt the PI3K/Akt signaling pathway , which plays a key role in cell survival and growth. Similarly, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle regulation , potentially leading to cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. For instance, by inhibiting Akt, the compound can induce cell cycle arrest and apoptosis , thereby exerting an anti-cancer effect .
Análisis Bioquímico
Biochemical Properties
Indazole-containing compounds have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions
Cellular Effects
The cellular effects of 1-(1H-indazol-5-yl)ethanamine are not well-studied. Indazole derivatives have been found to have various effects on cell function. For example, some indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines . They can also influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms. For example, some indazole derivatives have been found to inhibit histone deacetylases, which can lead to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of indazole derivatives can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that the effects of indazole derivatives can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Indazole derivatives have been found to interact with various enzymes and cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that indazole derivatives can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation.
Subcellular Localization
It is known that indazole derivatives can be directed to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-haloaryl hydrazones with appropriate reagents to form the indazole ring . The ethanamine group can then be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of 1-(1H-indazol-5-yl)ethanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclizations, to efficiently construct the indazole core . The final product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-indazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole: The parent compound of the indazole family, lacking the ethanamine group.
2H-indazole: A tautomeric form of indazole with different chemical properties.
Indazole derivatives: Compounds with various substituents on the indazole ring, exhibiting diverse biological activities.
Uniqueness
1-(1H-indazol-5-yl)ethanamine is unique due to the presence of the ethanamine group, which can enhance its biological activity and specificity. This modification allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug design.
Propiedades
IUPAC Name |
1-(1H-indazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQGHCTRDZPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001906-62-2 |
Source


|
| Record name | 1-(1H-indazol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
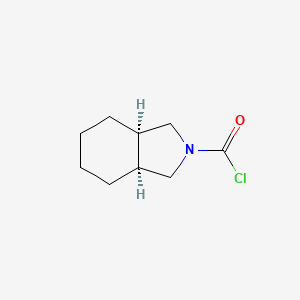
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide](/img/structure/B2945978.png)
![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2945982.png)
![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)
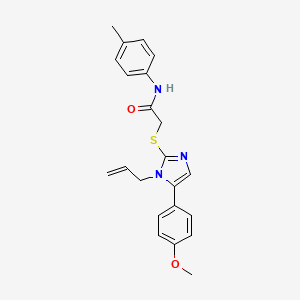
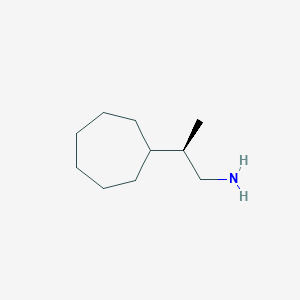

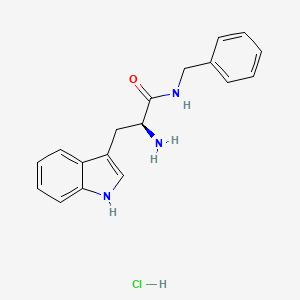
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2945995.png)
![2-(diethylamino)-3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2945997.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide](/img/structure/B2945999.png)
